4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine
Description
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(bromomethyl)-1-cyclopropylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHOZXDEBEHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine typically involves the bromination of a piperidine derivative followed by the introduction of a cyclopropanesulfonyl group. One common method involves the reaction of 4-methylpiperidine with bromine to form 4-(Bromomethyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the cyclopropanesulfonyl group.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or secondary amines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Cyclization Products: Various heterocyclic compounds can be synthesized through cyclization reactions.
Scientific Research Applications
Organic Synthesis
The compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including nucleophilic substitutions and cyclization processes, making it valuable for chemists developing new compounds for pharmaceutical applications.
Research indicates that 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine exhibits promising biological activities :
- Antimicrobial Properties : Studies have shown that piperidine derivatives can possess antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets effectively .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions, making it a candidate for further development in cancer therapy.
Pharmacological Applications
Piperidine derivatives are known for their diverse pharmacological effects. The specific compound under discussion is being investigated for:
- Therapeutic Uses : Its potential as an analgesic or anti-inflammatory agent is under exploration, given the known properties of similar piperidine compounds .
- Enzyme Inhibition : Research has indicated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and urease, which are crucial in treating neurological disorders and managing urea cycle disorders respectively .
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role as a reagent in organic synthesis facilitates the development of new materials with desirable properties for applications in medicine and agriculture.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Anticancer Activity Investigation
In vitro studies assessed the anticancer properties of this compound against different cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, warranting further investigation into its mechanisms and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The cyclopropanesulfonyl group can interact with enzymes and receptors, affecting their activity and signaling pathways. These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)piperidine: Lacks the cyclopropanesulfonyl group, making it less versatile in chemical reactions.
1-(Cyclopropanesulfonyl)piperidine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-1-(cyclopropanesulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is unique due to the presence of both the bromomethyl and cyclopropanesulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is a synthetic compound belonging to the piperidine class, which is known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with a bromomethyl group and a cyclopropanesulfonyl moiety. This unique combination enhances its chemical reactivity and biological interactions.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Base Structure | Piperidine |
| Substituents | Bromomethyl, Cyclopropanesulfonyl |
| Molecular Formula | C₉H₁₄BrN₁O₂S |
| Molecular Weight | 263.19 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes. The cyclopropanesulfonyl group may modulate enzyme activity and receptor signaling pathways, contributing to its pharmacological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. Its ability to inhibit key enzymes involved in cancer progression, such as farnesyltransferase, positions it as a potential candidate for cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial action suitable for further development as an antibiotic agent.
Case Study 2: Anticancer Potential
In a preclinical trial, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, suggesting its potential as an anticancer therapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Dual action (antimicrobial & anticancer) |
| 4-(Chloromethyl)-1-(cyclopropanesulfonyl)piperidine | Moderate | Low | Chlorine substitution reduces activity |
| 1-(Cyclopropanesulfonyl)piperidine | Low | Moderate | Lacks bromomethyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
